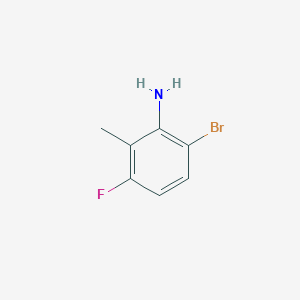

6-Bromo-3-fluoro-2-methylaniline

Description

6-Bromo-3-fluoro-2-methylaniline (molecular formula: C₇H₇BrFN) is a halogenated aniline derivative featuring bromine, fluorine, and methyl substituents on the aromatic ring.

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c1-4-6(9)3-2-5(8)7(4)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYBCWAPDMWOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-3-fluoro-2-methylaniline can be synthesized through several methods. One common approach involves the bromination and fluorination of 2-methylaniline. The process typically includes:

Nitration: Nitration of 2-methylaniline to form 2-methyl-4-nitroaniline.

Reduction: Reduction of the nitro group to form 2-methyl-4-aminobenzene.

Bromination: Bromination of 2-methyl-4-aminobenzene to introduce the bromine atom.

Fluorination: Introduction of the fluorine atom to obtain 6-bromo-3-fluoro-2-methylaniline.

Industrial Production Methods

Industrial production of 6-bromo-3-fluoro-2-methylaniline often involves large-scale chemical processes with optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoro-2-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and fluorine).

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.

Major Products

Substitution: Formation of substituted anilines.

Oxidation: Formation of quinones.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

6-Bromo-3-fluoro-2-methylaniline is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis and in the development of new materials.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: Used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-2-methylaniline involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-3-fluoro-2-methylaniline with structurally related halogenated anilines, focusing on substituent positions, molecular properties, and commercial availability.

Table 1: Key Structural Analogs and Their Properties

Key Comparative Insights:

Substituent Positioning Effects: The position of bromine and fluorine significantly influences electronic and steric properties. 4-Bromo-3-fluoro-5-methylaniline (CAS 945244-29-1) has bromine and fluorine in closer proximity, which may enhance intramolecular halogen bonding or steric hindrance .

Impact of Additional Halogens :

- The chlorinated analog 6-Bromo-2-chloro-4-fluoro-3-methylaniline (CAS 2901109-44-0) demonstrates how adding chlorine increases molecular complexity and hazard risks (e.g., skin/eye irritation warnings: H315, H319) .

Commercial Availability and Pricing: Non-fluorinated analogs like 3-Bromo-2-methylaniline (CAS 55289-36-6) are commercially available at JPY 14,000/25g, suggesting that halogenation (especially fluorine) may increase synthesis costs due to specialized reagents or handling requirements .

Biological Activity

Introduction

6-Bromo-3-fluoro-2-methylaniline is a substituted aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, specifically bromine and fluorine, can significantly influence the compound's reactivity and interactions with biological systems. This article explores the biological activity of 6-Bromo-3-fluoro-2-methylaniline, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-Bromo-3-fluoro-2-methylaniline can be represented as follows:

This compound features:

- A bromine atom at the sixth position,

- A fluorine atom at the third position,

- A methyl group at the second position.

These substituents contribute to its unique properties and biological activities.

The biological activity of 6-Bromo-3-fluoro-2-methylaniline is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies suggest that halogenated anilines can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : The presence of bromine and fluorine can enhance the binding affinity of the compound to certain receptors, potentially modulating neurotransmitter systems or other signaling pathways .

- Antimicrobial Activity : Preliminary investigations indicate that similar compounds exhibit antimicrobial properties, suggesting that 6-Bromo-3-fluoro-2-methylaniline may also possess such activity .

Anticancer Properties

Research has highlighted the potential anticancer properties of halogenated anilines. For instance, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cells through various pathways:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 4-Bromo-3-fluoroaniline | 20 | Induction of apoptosis via mitochondrial pathway |

| 4-Chloro-2-methylaniline | 15 | Inhibition of cell proliferation through cell cycle arrest |

| 6-Bromo-3-fluoroaniline | TBD | Further studies needed |

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various anilines found that halogenated derivatives exhibited significant activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds are shown below:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromoaniline | 32 | Staphylococcus aureus |

| 6-Bromo-3-fluoroaniline | TBD | Further studies needed |

| 3-Fluoroaniline | 16 | Escherichia coli |

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of brominated anilines, including 6-Bromo-3-fluoro-2-methylaniline, and evaluated their anticancer activities against various cancer cell lines. The findings suggested that these compounds could induce significant cell death in colorectal cancer cells, highlighting their potential as therapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of halogenated anilines against multidrug-resistant bacterial strains. The study revealed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications in the aniline structure could enhance efficacy against resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.